molecular formula C18H32N3O6P B13029629 4-Nitrophenylphosphatebis(cyclohexylammonium)salt

4-Nitrophenylphosphatebis(cyclohexylammonium)salt

Cat. No.: B13029629
M. Wt: 417.4 g/mol
InChI Key: KXNNUYCXODNFBD-UHFFFAOYSA-N
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Description

4-Nitrophenylphosphatebis(cyclohexylammonium)salt is a chemical compound widely used as a substrate in biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). It is known for its high sensitivity and is often used with alkaline phosphatase systems. The compound has the molecular formula C6H4NO6P · (C6H11NH3+)2 and a molecular weight of 417.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt typically involves the reaction of 4-nitrophenyl phosphate with cyclohexylamine. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a pH of around 10.4 using a glycine buffer that contains magnesium chloride and zinc chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenylphosphatebis(cyclohexylammonium)salt primarily undergoes hydrolysis reactions. In the presence of alkaline phosphatase, it is hydrolyzed to produce 4-nitrophenol and inorganic phosphate. This reaction is commonly used in ELISA procedures to generate a yellow-colored product that can be measured spectrophotometrically at 405 nm .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is 4-nitrophenol, which is yellow in color and can be measured spectrophotometrically .

Scientific Research Applications

4-Nitrophenylphosphatebis(cyclohexylammonium)salt is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt involves its hydrolysis by alkaline phosphatase. The enzyme catalyzes the removal of the phosphate group from the compound, resulting in the formation of 4-nitrophenol and inorganic phosphate. The reaction proceeds through the formation of a phosphoenzyme intermediate, which is then hydrolyzed to release the products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenylphosphatebis(cyclohexylammonium)salt is unique due to its high sensitivity and specificity in enzyme assays. Its ability to produce a yellow-colored product that can be easily measured spectrophotometrically makes it a preferred choice in various biochemical applications .

Properties

Molecular Formula

C18H32N3O6P

Molecular Weight

417.4 g/mol

IUPAC Name

cyclohexylazanium;(4-nitrophenyl) phosphate

InChI

InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2

InChI Key

KXNNUYCXODNFBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-]

Origin of Product

United States

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